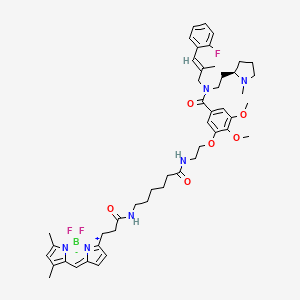![molecular formula C17H24ClNO4 B12383002 (S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride CAS No. 131674-05-0](/img/structure/B12383002.png)
(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized through the esterification of tropic acid with tropine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of anisodamine (hydrochloride) involves the extraction of the compound from plants like Anisodus tanguticus, followed by purification processes. The compound is then converted into its hydrochloride form for medical use .
化学反応の分析
Types of Reactions: Anisodamine undergoes various chemical reactions, including:
Oxidation: Anisodamine can be oxidized to form anisodamine N-oxide.
Reduction: Reduction reactions can convert anisodamine to its corresponding alcohol derivatives.
Substitution: Anisodamine can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Anisodamine N-oxide.
Reduction: Alcohol derivatives of anisodamine.
Substitution: Various substituted anisodamine derivatives.
科学的研究の応用
Anisodamine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of acute circulatory shock, septic shock, and other cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
Anisodamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and α1 adrenergic receptors. By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in microcirculation. This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can be life-saving .
類似化合物との比較
Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.
Scopolamine: Similar in structure and function but with more pronounced central nervous system effects.
Anisodine: A related compound with similar pharmacological effects but different therapeutic applications.
Uniqueness of Anisodamine: Anisodamine is unique in its balanced profile of anticholinergic and α1 adrenergic receptor antagonism, making it particularly effective in improving microcirculation without significant central nervous system side effects. This makes it a valuable therapeutic agent in the treatment of shock and other circulatory disorders .
特性
CAS番号 |
131674-05-0 |
|---|---|
分子式 |
C17H24ClNO4 |
分子量 |
341.8 g/mol |
IUPAC名 |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1 |
InChIキー |
TXJYFXBXRUTHSF-YXGOVGSCSA-N |
異性体SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl |
正規SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


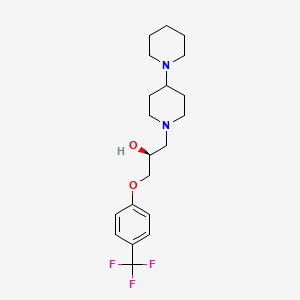
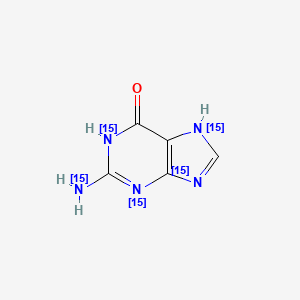

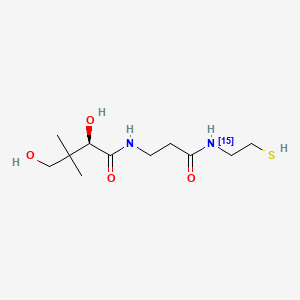
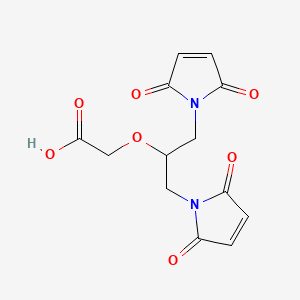
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
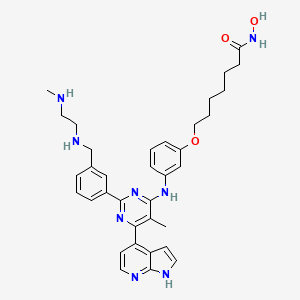
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
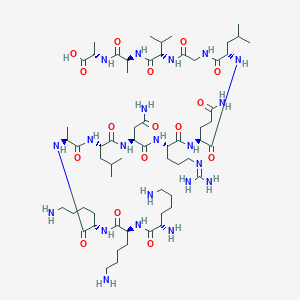
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

